molecular formula C6H11NO B3065170 3-Amino-2-isopropylacrolein CAS No. 30989-84-5

3-Amino-2-isopropylacrolein

Cat. No. B3065170
CAS RN: 30989-84-5
M. Wt: 113.16 g/mol
InChI Key: KKSJKAUDBHJAHZ-ZZXKWVIFSA-N
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Description

3-Amino-2-isopropylacrolein (AIPA) is an organic compound that has been studied for its potential applications in various fields such as pharmaceuticals, biochemistry, and materials science. AIPA is a derivative of acrolein, an unsaturated aldehyde. AIPA has been found to be particularly useful in the synthesis of heterocycles, which are cyclic compounds with at least one atom of a different element in the ring. In addition, AIPA has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, and biochemistry.

Scientific Research Applications

Analytical Chemistry Applications

3-Amino-2-isopropylacrolein and its derivatives have been utilized in various applications within analytical chemistry. Notably, compounds such as 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde have been employed as reagents for the ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection. This method has proven effective for analyzing amino acids and peptides from both standard solutions and biological samples, forming highly fluorescent isoindole derivatives. These derivatives are then separated by high-performance capillary electrophoresis and detected via their laser-induced fluorescence signals, with detection quantities reaching the low attomole range (Liu, Hsieh, Wiesler, & Novotny, 1991).

Biochemical Analysis

In the field of biochemical analysis, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been utilized as a precolumn derivatization agent for amino sugars. This application is significant for converting constituents of biological mixtures into highly fluorescent isoindole derivatives. The process allows for the separation and determination of these compounds at attomole levels, enabling detailed analysis of monosaccharides, acid-hydrolyzed polysaccharides, and carbohydrate moieties derived from glycoproteins (Liu, Shirota, & Novotny, 1991).

Chemical Interaction Studies

Research has also focused on the interaction of various compounds with 3-amino derivatives. For example, studies have explored the interaction of ferrocenoyl-dipeptides with 3-aminopyrazole derivatives. This research is vital for understanding the potential of 3-aminopyrazole derivatives as beta-sheet templates, providing insights into the structural dynamics and binding interactions within biochemical systems. Such studies contribute to the broader understanding of molecular interactions and structural biochemistry (Saweczko, Enright, & Kraatz, 2001).

Environmental Impact Assessment

Another important application is in assessing the environmental impact of related compounds. For instance, studies on the influence of amino triazole on the chloroplast pigments of wheat seedlings provide crucial information on how certain chemicals affect plant growth and development. This research is essential for understanding the ecological impact of various substances, aiding in the development of more environmentally sustainable practices in agriculture and industry (Wolf, 1960).

properties

IUPAC Name

(2Z)-2-(aminomethylidene)-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(3-7)4-8/h3-5H,7H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJKAUDBHJAHZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497081
Record name (2Z)-2-(Aminomethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-isopropylacrolein

CAS RN

30989-84-5
Record name (2Z)-2-(Aminomethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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